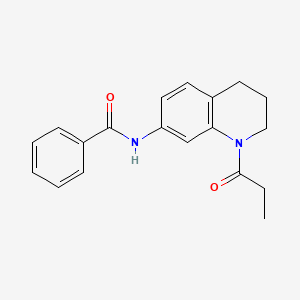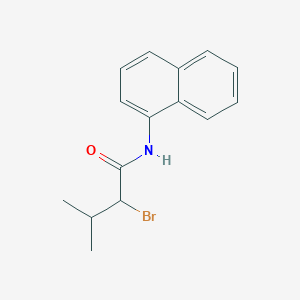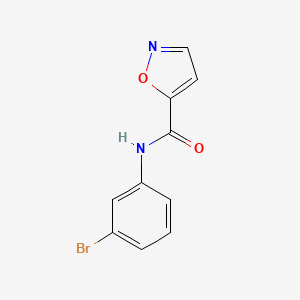
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as N-propyl-7-benzamide, is a potent inhibitor of human cytochrome P450 enzymes. It is a synthetic compound that has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been used in a variety of scientific research applications, including drug metabolism and pharmacokinetic studies. It is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It has been used to study the metabolism of drugs, such as warfarin, diazepam, and phenytoin. It has also been used to study the effects of drugs on the liver, kidney, and other organs.
Mechanism of Action
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a potent inhibitor of human cytochrome P450 enzymes, which are involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing it from metabolizing drugs. This inhibition of drug metabolism leads to an increase in the concentration of the drug in the body, resulting in an increased effect.
Biochemical and Physiological Effects
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in an increased concentration of the drug in the body. It has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is a useful tool for studying the effects of drugs on the body, as well as for understanding the mechanisms of drug action. It is a relatively inexpensive compound and is readily available. However, it has a relatively short shelf life and must be stored in a cool, dry place.
Future Directions
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide has a wide range of potential applications in scientific research. It could be used to study the effects of drugs on the liver, kidney, and other organs. It could also be used to study the metabolism of drugs, as well as their pharmacokinetics. Additionally, it could be used to study the effects of drugs on the immune system and other biological systems. Finally, it could be used to study the effects of drugs on the development and progression of diseases, such as cancer and Alzheimer's disease.
Synthesis Methods
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide can be synthesized from N-propyl-1,2,3,4-tetrahydroquinoline and benzoyl chloride. A solution of N-propyl-1,2,3,4-tetrahydroquinoline in acetonitrile is treated with a solution of benzoyl chloride in acetonitrile. The reaction is heated to reflux for 24 hours, and the excess benzoyl chloride is then removed by distillation. The resulting N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideenzamide is then purified by recrystallization.
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-14-10-11-16(13-17(14)21)20-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRFINCGMLFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)


![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)
![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)
![ethyl 2-(2-{[5-(furan-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6577897.png)


![2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6577915.png)
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)
